molecular formula C24H30N2O2 B11565491 N-[(1Z)-3-(octylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

N-[(1Z)-3-(octylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Cat. No.: B11565491
M. Wt: 378.5 g/mol
InChI Key: AGHCTAPFSFWYLL-QOCHGBHMSA-N
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Description

(2Z)-N-OCTYL-3-PHENYL-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is an organic compound characterized by its unique structure, which includes an octyl chain, a phenyl group, and a phenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-OCTYL-3-PHENYL-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves the reaction of an octylamine with a phenylformamide derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality (2Z)-N-OCTYL-3-PHENYL-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE .

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-OCTYL-3-PHENYL-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(2Z)-N-OCTYL-3-PHENYL-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-OCTYL-3-PHENYL-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2Z)-N-OCTYL-3-PHENYL-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE include:

Uniqueness

What sets (2Z)-N-OCTYL-3-PHENYL-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE apart from similar compounds is its specific structural features, such as the octyl chain and the combination of phenyl and phenylformamido groups. These unique structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

N-[(Z)-3-(octylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H30N2O2/c1-2-3-4-5-6-13-18-25-24(28)22(19-20-14-9-7-10-15-20)26-23(27)21-16-11-8-12-17-21/h7-12,14-17,19H,2-6,13,18H2,1H3,(H,25,28)(H,26,27)/b22-19-

InChI Key

AGHCTAPFSFWYLL-QOCHGBHMSA-N

Isomeric SMILES

CCCCCCCCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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